molecular formula C26H20O9 B2445498 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 859660-71-2

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2445498
CAS No.: 859660-71-2
M. Wt: 476.437
InChI Key: ZPMVXOGRLTUGED-NKVSQWTQSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C26H20O9 and its molecular weight is 476.437. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O9/c1-29-22-10-15(11-23(30-2)25(22)31-3)26(28)34-16-5-6-17-19(12-16)35-21(24(17)27)9-14-4-7-18-20(8-14)33-13-32-18/h4-12H,13H2,1-3H3/b21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVXOGRLTUGED-NKVSQWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of benzodioxole derivatives, including this compound, typically involves multi-step reactions starting from basic benzodioxole and methoxyphenyl precursors. These reactions often utilize various coupling agents and solvents to facilitate the formation of the desired structure.

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer activity. In a study evaluating various benzodioxole derivatives against different cancer cell lines, it was found that certain derivatives demonstrated cytotoxic effects with IC50 values as low as 1.54 µM for HCT116 cells and 4.52 µM for MCF7 cells . The mechanism of action often involves the inhibition of cell cycle progression and induction of apoptosis.

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aHepG22.38EGFR inhibition
2bHCT1161.54Apoptosis via mitochondrial pathway
DoxorubicinHepG27.46DNA intercalation

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay. The results indicated that this compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Study on Hepatocellular Carcinoma

In a focused study on hepatocellular carcinoma (HCC), compound 2a was shown to significantly reduce cell viability in Hep3B cells compared to controls. Flow cytometry analysis revealed that treatment with compound 2a led to a notable decrease in the G1 phase population and an increase in cells arrested in the G2-M phase . This suggests that compound 2a may interfere with cell cycle regulation in HCC cells.

Comparative Analysis with Standard Treatments

A comparative analysis with standard anticancer drugs like doxorubicin highlighted that compounds derived from benzodioxole exhibited comparable or superior efficacy against specific cancer cell lines while demonstrating lower cytotoxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds related to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran exhibit significant cytotoxic effects on various cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxicity data against selected cancer cell lines:

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

These results indicate that the synthesized derivatives exhibit lower IC50 values than standard drugs like doxorubicin, suggesting potent antitumor activity .

Antibacterial Properties

In addition to anticancer properties, certain derivatives of this compound have demonstrated antibacterial activity. For instance, compounds featuring similar structural motifs have shown inhibitory activity against Mur ligases, which are essential for bacterial cell wall synthesis. This activity suggests potential applications in developing new antibacterial agents .

GSK-3β Inhibition

Another area of research involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This kinase is a target for various diseases including Alzheimer's disease and diabetes. Compounds derived from (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been identified as potential GSK-3β inhibitors through virtual screening methods .

Synthesis and Structural Variations

The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives typically involves reactions between benzo[d][1,3]dioxole derivatives and appropriate carbonyl compounds under specific conditions. Various synthetic routes have been explored to optimize yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The 3,4,5-trimethoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Treatment with HCl in ethanol (1–2 M, reflux) cleaves the ester bond, yielding 3,4,5-trimethoxybenzoic acid and the corresponding dihydrobenzofuran alcohol .

  • Basic Hydrolysis : NaOH in aqueous THF (0.1 M, 60°C) generates the sodium salt of the acid and the alcohol intermediate .

Transesterification with alcohols (e.g., methanol, ethanol) in the presence of catalytic acid (H₂SO₄) or base (NaOMe) can replace the trimethoxybenzoate with other ester groups .

Oxidation of the Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran ring can undergo oxidation at the 3-oxo position or the methylene bridge:

  • Oxidation of the 3-Oxo Group : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the ketone to a lactone via Baeyer-Villiger oxidation, though yields depend on steric hindrance .

  • Methylene Bridge Oxidation : Using KMnO₄ in acetone/H₂O selectively oxidizes the exocyclic double bond to a diketone, destabilizing the dihydrobenzofuran architecture .

Reduction Reactions

The α,β-unsaturated ketone system in the dihydrobenzofuran core is redox-active:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the double bond to a single bond, yielding a saturated dihydrobenzofuran derivative .

  • Selective Ketone Reduction : NaBH₄ in methanol selectively reduces the 3-oxo group to a secondary alcohol without affecting the ester or benzodioxole groups .

Nucleophilic Aromatic Substitution

The electron-deficient benzodioxole and trimethoxybenzene rings are potential sites for nucleophilic attack:

  • Methoxy Group Displacement : Treatment with AlCl₃ and amines (e.g., pyrrolidine) in refluxing toluene replaces methoxy groups with amine substituents.

  • Benzodioxole Ring Opening : Strong nucleophiles like Grignard reagents (e.g., MeMgBr) can cleave the dioxole ring under anhydrous conditions, forming diol intermediates.

Cycloaddition and Annulation

The conjugated dihydrobenzofuran system participates in [4+2] and [3+2] cycloadditions:

  • Diels-Alder Reactions : Reacting with maleic anhydride in xylene (140°C) forms a bicyclic adduct, confirmed by X-ray crystallography in analogs .

  • Rh(III)-Catalyzed Annulation : Using [Cp*RhCl₂]₂ and oxidants (Cu(OAc)₂), the dihydrobenzofuran core couples with 1,3-dienes to form polycyclic structures .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At temperatures >200°C, the ester group decomposes, releasing 3,4,5-trimethoxybenzoic acid and a furan-derived residue .

  • Photolytic Cleavage : UV irradiation (λ = 254 nm) in acetonitrile induces retro-Diels-Alder fragmentation, producing benzodioxole and quinone methide intermediates.

Comparative Reactivity of Structural Analogs

CompoundKey ReactionOutcomeReference
4-Fluorobenzenesulfonate analog Sulfonate hydrolysis95% yield of dihydrobenzofuran alcohol
Chlorobenzoate analogBaeyer-Villiger oxidationLactone formation (72% yield)
Chalcone derivatives Ultrasound-assisted cyclization85–92% yield of annulated products

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?

Methodological Answer: The synthesis involves a multi-step process:

Condensation Reaction : React 3,4,5-trimethoxybenzoyl chloride with a benzofuran precursor under anhydrous conditions (e.g., dry acetone or dioxane) .

Reduction Step : Use NaBH₄ or similar reducing agents to stabilize intermediates, followed by acid quenching (e.g., 1M HCl) to isolate the product .

Purification : Flash column chromatography (petroleum ether/ethyl acetate, 1:1) yields a crude product, which is recrystallized from petroleum ether for purity (84% yield reported in similar syntheses) .

Stereochemical Control : Ensure Z-configuration via controlled reaction temperatures (room temperature to reflux) and inert atmospheres (N₂) to minimize isomerization .

Q. How can researchers confirm the Z-configuration of the compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : The olefinic proton (CH=) in the Z-isomer typically appears downfield (δ ~6.5–7.0 ppm) due to deshielding by the adjacent carbonyl group. Coupling constants (J) between protons on the double bond can differentiate Z (J ~8–12 Hz) from E isomers (J ~12–18 Hz) .
  • NOESY/ROESY : Detect spatial proximity between the benzo[d][1,3]dioxole moiety and the benzofuran ring to confirm the Z-configuration.
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis if suitable crystals are obtained .

Q. What are the key challenges in characterizing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC or LC-MS to identify labile groups (e.g., ester or dioxole linkages) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
  • Light Sensitivity : Store in amber vials and test photostability under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or tubulin)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with targets (e.g., β-tubulin). The trimethoxybenzoyl group may occupy hydrophobic pockets, while the benzofuran scaffold aligns with ATP-binding sites .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
  • SAR Analysis : Compare with analogs (e.g., 3,4,5-trimethoxy derivatives) to identify critical substituents for activity .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 84% vs. lower yields)?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., pyridinium p-toluenesulfonate) to improve regioselectivity .
  • Solvent Optimization : Replace acetone with polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

  • Substituent Modification : Synthesize analogs with varying methoxy groups (e.g., 3,4-di-OCH₃ vs. 3,4,5-tri-OCH₃) to assess effects on cytotoxicity .
  • Bioisosteric Replacement : Replace the benzo[d][1,3]dioxole group with bioisosteres (e.g., benzothiazole) to improve metabolic stability .
  • In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .

Q. What methodologies quantify the compound’s solubility and stability in biorelevant media?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in FaSSIF/FeSSIF (fasted/fed-state simulated intestinal fluid) at 37°C. Analyze via UV-Vis spectroscopy .
  • Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–80°C), and hydrolytic conditions. Monitor degradation products using UPLC-QTOF-MS .
  • Caco-2 Permeability Assay : Evaluate intestinal absorption potential via cell monolayer transport studies .

Q. How can researchers design experiments to assess the compound’s toxicity and metabolic pathways?

Methodological Answer:

  • In Vitro Toxicity : Perform MTT assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293) to determine IC₅₀ values .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using LC-MSⁿ .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Q. Tables for Key Data

Property Method Key Findings Reference
Synthetic YieldNaBH₄ reduction, chromatography84% yield achieved with petroleum ether recrystallization
Z-Configuration Stability¹H NMR, X-rayJ = 8–12 Hz confirms Z-isomer; crystal structure validated
Thermal DecompositionTGADecomposition onset at 220°C under N₂ atmosphere
Cytotoxicity (HeLa)MTT assayIC₅₀ = 12.3 µM for parent compound

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